

# The Influence of Disialyllactose and Fucosyllactose on Infant Gut Microbiota: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |  |  |
|----------------------|-----------------|-----------|--|--|
| Compound Name:       | Disialyllactose |           |  |  |
| Cat. No.:            | B1599941        | Get Quote |  |  |

A detailed examination of two key human milk oligosaccharides, **Disialyllactose** (DSL) and Fucosyllactose (FL), reveals their distinct yet complementary roles in shaping the infant gut microbiota. Both DSL and FL, crucial components of human breast milk, act as prebiotics, fostering a healthy microbial environment in the developing infant gut. However, emerging research highlights their differential effects on specific bacterial populations and metabolic outputs, providing valuable insights for the development of next-generation infant nutrition and therapeutics.

Fucosyllactose, particularly 2'-fucosyllactose (2'-FL), is the most abundant human milk oligosaccharide (HMO) and has been extensively studied. It is well-established for its potent bifidogenic activity, significantly promoting the growth of Bifidobacterium species, which are paramount for a healthy infant gut.[1][2][3] In contrast, **Disialyllactose**, a prominent member of the sialylated HMOs, which include 3'-sialyllactose (3'-SL) and 6'-sialyllactose (6'-SL), also supports the growth of beneficial bacteria, including certain strains of Bifidobacterium and Bacteroides.[4][5] While both HMOs contribute to a thriving gut ecosystem, the nuances of their impact on microbial composition and function are of significant interest to researchers.

## Quantitative Comparison of Effects on Gut Microbiota







To facilitate a clear comparison, the following table summarizes the quantitative data from various in vitro and preclinical studies on the effects of **Disialyllactose** (represented by its sialyllactose components) and Fucosyllactose on key markers of infant gut health.



| Parameter                                   | Disialyllactose<br>(Sialyllactose)                                                                                                                                                                            | Fucosyllactose (2'-<br>FL)                                                                   | References |
|---------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------|------------|
| Change in<br>Bifidobacterium<br>Abundance   | Significant increase in Bifidobacterium population.[4] Promotes the growth of specific species like B. infantis and B. bifidum.[4]                                                                            | Strong and immediate increase in the relative abundance of Bifidobacteriaceae.[2]            | [2][3][4]  |
| Change in Other<br>Beneficial Bacteria      | Promotes the growth of Bacteroides vulgatus.[4] May increase the abundance of butyrate-producing Lachnospiraceae in some contexts.[6]                                                                         | Can increase the abundance of Lactobacillus in some fermentation models.                     | [4][6]     |
| Short-Chain Fatty Acid<br>(SCFA) Production | Increases the production of total SCFAs, including acetate, propionate, and butyrate.[4][6] 3'-SL may preferentially stimulate butyrate production, while 6'-SL may lead to higher acetate and propionate.[6] | Strongly increases acetate production, with increases in propionate and butyrate as well.[2] | [2][4][6]  |
| Lactate Production                          | Sialylated HMOs<br>produced significantly<br>less lactate than<br>neutral HMOs in one<br>in vitro study.[7]                                                                                                   | Lactate production is generally increased. [2]                                               | [2][7]     |
| Gas Production                              | -                                                                                                                                                                                                             | Consistently lower gas production compared                                                   | [3]        |



to lactose fermentation.[3]

#### **Experimental Methodologies**

The findings presented are based on a variety of experimental models that aim to simulate the infant gut environment.

#### **In Vitro Fermentation Models**

A common approach involves the use of in vitro fermentation systems with infant fecal inocula. [4][7] These studies typically proceed as follows:

- Fecal Sample Collection: Fecal samples are collected from healthy, breastfed infants.
- Inoculum Preparation: A fecal slurry is prepared and used to inoculate a fermentation medium.
- Substrate Addition: Purified **Disialyllactose** (or its components 3'-SL and 6'-SL) or Fucosyllactose is added to the medium as the primary carbohydrate source.
- Anaerobic Incubation: The cultures are incubated under anaerobic conditions at 37°C to mimic the environment of the colon.
- Analysis: Samples are collected at various time points to analyze changes in microbial composition (using 16S rRNA gene sequencing or qPCR), SCFA and lactate concentrations (using chromatography), and gas production.

#### **Preclinical Models**

Animal models, such as neonatal piglets, are also utilized to study the effects of HMO supplementation in a more complex biological system.[8] These studies often involve:

- Animal Models: Neonatal piglets are chosen due to the similarity of their gastrointestinal physiology to human infants.
- Dietary Intervention: Piglets are fed infant formula supplemented with specific doses of DSL or FL. A control group receives a standard, unsupplemented formula.



- Sample Collection: Fecal and intestinal content samples are collected throughout the study period.
- Microbiota and Metabolite Analysis: Similar to in vitro studies, microbial composition and metabolite concentrations are analyzed to determine the effects of the HMO supplementation.

## **Visualizing the Impact: Workflows and Pathways**

To better illustrate the processes involved in studying these HMOs and their downstream effects, the following diagrams are provided.



Click to download full resolution via product page

In Vitro Fermentation Workflow





Click to download full resolution via product page

General HMO Signaling Pathway

#### **Concluding Remarks**

Both **Disialyllactose** and Fucosyllactose play integral roles in nurturing a healthy infant gut microbiota. Fucosyllactose, particularly 2'-FL, demonstrates a robust and immediate bifidogenic effect. **Disialyllactose** also promotes the growth of beneficial bacteria, including specific Bifidobacterium and Bacteroides species, and may have a distinct impact on SCFA profiles. The nuanced differences in their effects underscore the complexity and elegance of human milk composition. Further direct comparative clinical trials are warranted to fully elucidate their individual and synergistic contributions to infant health. This knowledge will be instrumental in optimizing infant formulas and developing targeted nutritional interventions to support healthy gut development in all infants.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Human milk oligosaccharides: Shaping the infant gut microbiota and supporting health -PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparison of the In Vitro Effects of 2'Fucosyllactose and Lactose on the Composition and Activity of Gut Microbiota from Infants and Toddlers PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparison of the In Vitro Effects of 2'Fucosyllactose and Lactose on the Composition and Activity of Gut Microbiota from Infants and Toddlers [nestlenutrition-institute.org]
- 4. researchgate.net [researchgate.net]
- 5. Studies and Application of Sialylated Milk Components on Regulating Neonatal Gut Microbiota and Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sialyllactose Enhances the Short-Chain Fatty Acid Production and Barrier Function of Gut Epithelial Cells via Nonbifidogenic Modification of the Fecal Microbiome in Human Adults PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro fermentation of human milk oligosaccharides by individual Bifidobacterium longum-dominant infant fecal inocula PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An In Vitro Colonic Fermentation Study of the Effects of Human Milk Oligosaccharides on Gut Microbiota and Short-Chain Fatty Acid Production in Infants Aged 0–6 Months PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Influence of Disialyllactose and Fucosyllactose on Infant Gut Microbiota: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1599941#comparing-the-effects-of-disialyllactoseand-fucosyllactose-on-infant-gut-microbiota]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com